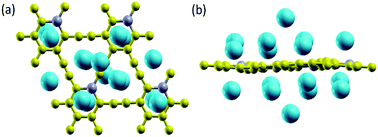Ab initio study of sodium diffusion and adsorption on boron-doped graphyne as promising anode material in sodium-ion batteries
Physical Chemistry Chemical Physics Pub Date: 2018-11-12 DOI: 10.1039/C8CP04088E
Abstract
The electronic properties, adsorption energies and energy barrier of sodium ion diffusion in B-doped graphyne (BGY) are studied by density functional theory (DFT) method. If some carbon atoms in pristine graphyne (GY) are substituted by boron atoms (one substitution per unit cell in this work), BGY is obtained, and the band structure and density of state (DOS) plots indicate a transition from a semiconductive state for GY to a metallic state for BGY. The calculated adsorption energy shows an improvement in the trigonal-like pore (T site) and hexagonal ring (H site) adsorption of BGY compared to the corresponding analog sites in GY. The comparison of projected density of state (PDOS) plots before and after adsorption reveals charge transfer from sodium to nanosheets. Therefore, the interaction between adsorbed sodium atom and BGY/GY has ionic character and not covalent. This phenomenon is important for the reversible sodium adsorption in secondary batteries. Moreover, PDOS plots show that the electron transfer from sodium atom to host structure in BGY is more than in GY, which is in agreement with adsorption energies. According to diffusion energy barrier calculations, boron atoms in BGY structure provide low energy paths for sodium ions diffusion. We estimate a theoretical capacity of 751 mA h g−1 for the maximum sodium adsorption on BGY (without cluster formation). Therefore, BGY is a promising anode material for sodium ion batteries (SIBs).

Recommended Literature
- [1] Acid-labile polyrotaxane exerting endolysosomal pH-sensitive supramolecular dissociation for therapeutic applications
- [2] Development of catalyst complexes for upgrading biomass into ester-based biolubricants for automotive applications: a review
- [3] Ice nucleation by particles immersed in supercooled cloud droplets†
- [4] Construction of bimetallic FeCo–SA/DABCO nanosheets by modulating the electronic structure for improved electrocatalytic oxygen evolution†
- [5] Tuning cellulose pyrolysis chemistry: selective decarbonylation via catalyst-impregnated pyrolysis†
- [6] Effect of the heat-induced whey proteins/κ-casein complex on the acid gelation of yak milk
- [7] EPR of trans-stilbene radical cations formed in zeolite cavities: a new approach to study the zeolite void space
- [8] Chemically driven surface effects in polar intermetallic topological insulators A3Bi
- [9] Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues
- [10] Enhancement of the thermoelectric power factor by tuning the carrier concentration in Cu-rich and Ge-poor colusites Cu26+xNb2Ge6−xS32†










